molecular formula C20H18O5 B1196343 2-Isoprenylemodin CAS No. 82345-58-2

2-Isoprenylemodin

Cat. No.: B1196343
CAS No.: 82345-58-2
M. Wt: 338.4 g/mol
InChI Key: WQTDARJAYXTHNU-UHFFFAOYSA-N
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Description

2-Isoprenylemodin is a phenolic compound identified in Viburnum grandiflorum stem extracts through HR-LC-MS analysis . Structurally, it belongs to the anthraquinone family, characterized by an emodin backbone modified with an isoprenyl group at the 2-position.

The compound was detected alongside 14 other phenolics, including chlorogenic acid, rutin, and dihydroquercetin, in methanol, ethyl acetate, and water extracts of V. grandiflorum. These extracts demonstrated significant antiradical activity in DPPH assays, suggesting a collective contribution of these compounds to antioxidant effects . However, the specific role of this compound in this activity remains unquantified in the available evidence.

Properties

CAS No.

82345-58-2

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-enyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O5/c1-9(2)4-5-11-14(21)8-13-17(19(11)24)20(25)16-12(18(13)23)6-10(3)7-15(16)22/h4,6-8,21-22,24H,5H2,1-3H3

InChI Key

WQTDARJAYXTHNU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. Chlorogenic Acid

  • Lipophilicity : The isoprenyl group in this compound likely increases membrane permeability compared to the polar chlorogenic acid, which may influence tissue distribution and cellular uptake .
  • Mechanism of Action: While both compounds exhibit antioxidant activity, chlorogenic acid’s efficacy is linked to hydrogen donation via its catechol moiety, whereas anthraquinones like this compound may act through redox cycling or metal chelation .

This compound vs. Rutin

  • Bioavailability : Rutin’s glycoside structure enhances water solubility but limits absorption unless hydrolyzed to quercetin. In contrast, this compound’s prenylation could improve passive diffusion across lipid bilayers .
  • Stability: Rutin is prone to degradation in alkaline conditions, whereas prenylated anthraquinones often show greater stability under physiological pH .

This compound vs. Dihydroquercetin

Research Findings and Gaps

  • Antiradical Activity : The V. grandiflorum extract containing this compound showed DPPH radical scavenging, but individual compound contributions are unclear .

Critical Knowledge Gaps:

Isolation and pure compound testing for this compound’s IC50 values in antioxidant assays.

Comparative pharmacokinetic studies (e.g., absorption, metabolism) with structurally related phenolics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isoprenylemodin
Reactant of Route 2
Reactant of Route 2
2-Isoprenylemodin

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